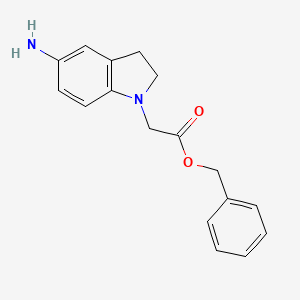
6-Methoxy-2-(piperazin-1-yl)quinolin-3-carbonitrile Hydrochloride
Übersicht
Beschreibung
6-Methoxy-2-(piperazin-1-yl)quinolin-3-carbonitrile Hydrochloride is a chemical compound with the molecular formula C15H17ClN4O. It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 6-Methoxy-2-(piperazin-1-yl)quinolin-3-carbonitrile Hydrochloride consists of a quinoline ring attached to a piperazine ring via a carbonitrile group . The quinoline ring also has a methoxy group attached to it.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Anticancer Potential : Compounds structurally related to 6-Methoxy-2-(piperazin-1-yl)quinolin-3-carbonitrile have been synthesized and evaluated for their anti-proliferative activities against various cancer cell lines. Some derivatives demonstrated significant cytotoxic activities, which were further supported by molecular docking studies showing good binding affinity to certain proteins involved in cancer progression (Parveen et al., 2017).
Fluorescent Probes for DNA Detection : Novel benzimidazo[1,2-a]quinolines, substituted with piperazine nuclei, have been developed and characterized as potential DNA-specific fluorescent probes. Their ability to exhibit enhanced fluorescence upon binding to DNA suggests their application in bioanalytical chemistry for DNA detection (Perin et al., 2011).
Antimicrobial and Antimycobacterial Activities : Derivatives of 6-Methoxy-2-(piperazin-1-yl)quinolin-3-carbonitrile have shown promising antimicrobial and antimycobacterial activities in vitro. These activities highlight the potential of such compounds in the development of new therapeutic agents against various bacterial infections (Patel et al., 2011).
Antibacterial Properties : Synthesis of quinoline and its derivatives, including those related to the piperazine moiety, has been explored for antibacterial activity. Some of these compounds have shown efficacy against a range of bacteria, indicating their potential in antibacterial drug development (Kumar et al., 2021).
Chemical Synthesis and Characterization
- Synthetic Methods : Research has also focused on developing efficient synthetic routes for compounds containing the quinoline and piperazine moieties. These methods are crucial for enabling the exploration of their biological activities and potential therapeutic applications (Fathalla & Pazdera, 2017).
Eigenschaften
IUPAC Name |
6-methoxy-2-piperazin-1-ylquinoline-3-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O.ClH/c1-20-13-2-3-14-11(9-13)8-12(10-16)15(18-14)19-6-4-17-5-7-19;/h2-3,8-9,17H,4-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRJBOYGEDAMDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)N3CCNCC3)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-(piperazin-1-yl)quinolin-3-carbonitrile Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid benzyl ester](/img/structure/B1472106.png)










![[(1R,2R)-2-ethynylcyclopropyl]benzene](/img/structure/B1472125.png)
